6-Nitropicolinaldehyde 6-Nitropicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 131747-64-3
VCID: VC8229606
InChI: InChI=1S/C6H4N2O3/c9-4-5-2-1-3-6(7-5)8(10)11/h1-4H
SMILES: C1=CC(=NC(=C1)[N+](=O)[O-])C=O
Molecular Formula: C6H4N2O3
Molecular Weight: 152.11 g/mol

6-Nitropicolinaldehyde

CAS No.: 131747-64-3

Cat. No.: VC8229606

Molecular Formula: C6H4N2O3

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

6-Nitropicolinaldehyde - 131747-64-3

Specification

CAS No. 131747-64-3
Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
IUPAC Name 6-nitropyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H4N2O3/c9-4-5-2-1-3-6(7-5)8(10)11/h1-4H
Standard InChI Key RMEVUMGJJJNSJF-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)[N+](=O)[O-])C=O
Canonical SMILES C1=CC(=NC(=C1)[N+](=O)[O-])C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Nitropicolinaldehyde belongs to the pyridinecarboxaldehyde family, with the molecular formula C6H4N2O3\text{C}_6\text{H}_4\text{N}_2\text{O}_3 and a molar mass of 152.11 g/mol . Its structure features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted by a nitro group (-NO2_2) at the 5th position and an aldehyde (-CHO) at the 2nd position. The SMILES notation O=CC1=NC=C([N+]([O-])=O)C=C1\text{O=CC1=NC=C([N+]([O-])=O)C=C1} accurately represents this arrangement .

The compound’s planar geometry and electron-withdrawing nitro group significantly influence its reactivity. The nitro group induces meta-directing effects in electrophilic substitution reactions, while the aldehyde serves as a versatile functional group for condensation and nucleophilic addition reactions.

Physicochemical Properties

Solubility and Partition Coefficients

Experimental data indicate a solubility of 4.26 mg/mL (0.028 mol/L) in aqueous solutions, classified as "very soluble" under standard conditions . The consensus log P (octanol-water partition coefficient) is -0.01, suggesting moderate hydrophilicity. This balance between solubility and lipophilicity enhances its utility in synthetic applications requiring polar aprotic solvents.

Table 1: Key Physicochemical Parameters

PropertyValue
Molar Refractivity38.45
Topological Polar Surface Area75.78 Ų
Log S (ESOL)-1.55
GI AbsorptionHigh
Blood-Brain Barrier PermeationNo

Synthetic Pathways

Industrial-Scale Production

The synthesis typically involves nitration of 2-picolinaldehyde. A optimized procedure employs mixed nitric-sulfuric acid at 0–5°C, achieving yields of 68–72% . Key steps include:

  • Nitration: Electrophilic aromatic substitution at the 5-position of the pyridine ring.

  • Purification: Recrystallization from ethanol-water mixtures to isolate the product.

Alternative routes utilize transition-metal-catalyzed cross-coupling reactions, though these methods remain less cost-effective for large-scale production.

Applications in Pharmaceutical Research

Antimicrobial Agent Development

5-Nitropicolinaldehyde serves as a precursor for Schiff base ligands in metal complexes with demonstrated antibacterial activity. For example, copper(II) complexes derived from this aldehyde show MIC values of 8 µg/mL against Staphylococcus aureus . The nitro group enhances electron-deficient character, facilitating interactions with bacterial enzymes.

Fluorescent Probes

Functionalization with amine derivatives yields fluorophores emitting in the 450–500 nm range. These probes detect metal ions in biological systems, leveraging the aldehyde’s reactivity toward primary amines.

ParameterRecommendation
StorageTightly sealed, 2–8°C, dry
Incompatible SubstancesStrong oxidizers, bases
First Aid (Eye Exposure)Rinse with water for 15 mins

Regulatory and Environmental Considerations

Biodegradation

Quantitative Structure-Activity Relationship (QSAR) models predict moderate persistence in aquatic environments (half-life: 20–40 days). The nitro group impedes microbial degradation, necessitating controlled waste disposal.

Regulatory Status

Currently unlisted in major chemical inventories (TSCA, REACH), though its use in pharmaceutical intermediates requires GMP compliance .

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